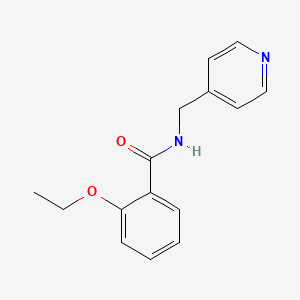

2-ethoxy-N-(pyridin-4-ylmethyl)benzamide

Description

2-Ethoxy-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative featuring a pyridin-4-ylmethylamine group linked to a 2-ethoxy-substituted benzoyl moiety. For example, 2-hydroxy-N-(pyridin-4-yl)benzamide is prepared by reacting salicylyl chloride with 4-aminopyridine in the presence of triethylamine . Similarly, carbodiimide-mediated coupling (e.g., using EDC/HOBt) is common for benzamide derivatives, as seen in the synthesis of (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide .

For instance, N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide (a close analog) inhibits vascular endothelial growth factor receptor 1 (VEGFR1) , highlighting the pharmacological relevance of this scaffold.

Properties

Molecular Formula |

C15H16N2O2 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

2-ethoxy-N-(pyridin-4-ylmethyl)benzamide |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-14-6-4-3-5-13(14)15(18)17-11-12-7-9-16-10-8-12/h3-10H,2,11H2,1H3,(H,17,18) |

InChI Key |

XFTLCDPPKXUHRM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with pyridin-4-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to form an amine derivative.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 2-carboxy-N-(pyridin-4-ylmethyl)benzamide.

Reduction: Formation of 2-ethoxy-N-(pyridin-4-ylmethyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Research: It is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

Industrial Applications: It is explored for its use in the synthesis of other valuable compounds and intermediates.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, Cl) increase binding affinity to targets like VEGFR1 but may reduce solubility .

- Pyridin-4-ylmethyl is critical for hydrogen bonding with kinase domains (e.g., VEGFR1-TK residues Val841, Asp1040) .

- Ethoxy vs. methoxy : Ethoxy provides moderate lipophilicity (logP ~1.5), while methoxy derivatives (logP ~2.2) balance solubility and membrane permeability .

Mechanistic Insights :

- VEGFR1 Inhibition: The pyridin-4-ylmethyl group in N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide interacts with Val841 and Asp1040 via hydrogen bonding, mimicking Axitinib’s binding mode .

- Crystal Packing : In 4-methoxy derivatives, ladder-type hydrogen-bonding networks stabilize the crystal lattice, which may influence solid-state stability and formulation .

Yield Optimization

- Catalysis: Triethylamine improves yields in reactions involving aminopyridines (e.g., 87.8% yield for 2-hydroxy-N-(pyridin-4-yl)benzamide) .

- Solvent Systems : Petroleum ether/ethyl acetate (4:1) is effective for recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.